molecular formula C18H19NO5S B2937600 Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate CAS No. 868676-83-9

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

Cat. No. B2937600
CAS RN: 868676-83-9
M. Wt: 361.41
InChI Key: UAUQJIUODVGSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate contains several types of bonds and functional groups. It has a total of 57 bonds, including 33 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Antiplatelet Agents

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is significant in developing novel antiplatelet drug candidates. These derivatives exhibit potent inhibitory effects on platelet aggregation, highlighting their potential in antiplatelet therapy (Hua-Sin Chen et al., 2008).

Chemical Reactions and Pyrolysis

Ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been investigated for their conversion to ethyl (2E,4E)-2,4-alkadienoates via pyrolysis. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, showcasing a method for the synthesis of complex chemical structures (R. Tanikaga et al., 1984).

Lossen Rearrangement

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids, offering a racemization-free and environmentally friendly method for producing these compounds (Kishore Thalluri et al., 2014).

Pharmacological Characterization

Novel β3-Adrenoceptor Agonists

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist, showing promise for the treatment of preterm labor by inhibiting spontaneous contractions in human near-term myometrial strips without significant effects on heart rate or blood pressure (T. Croci et al., 2007).

Environmental and Agricultural Applications

Biodegradation of Chlorimuron-Ethyl

The biodegradation of chlorimuron-ethyl, a long-term residual sulfonylurea herbicide, by Rhodococcus sp. D310-1 has been optimized, achieving high biodegradation efficiency. This study offers insights into environmentally friendly methods for the removal of persistent herbicides, contributing to sustainable agricultural practices (Chunyan Li et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces. It also suggests wearing protective gloves, clothing, and eye/face protection when handling the compound .

properties

IUPAC Name

ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQJIUODVGSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

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